molecular formula C22H23ClN4O8 B10854504 Sucunamostat hydrochloride

Sucunamostat hydrochloride

Cat. No.: B10854504
M. Wt: 506.9 g/mol
InChI Key: RGNMOWHTLJAMLJ-KKJWGQAZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SCO-792 (hydrochloride) is an orally available enteropeptidase inhibitor with first-in-class potential. Enteropeptidase is a pivotal gut-localized enzyme that activates protein digestion events in mammals. SCO-792 (hydrochloride) inhibits gut amino acid intake into human circulation, making it a promising candidate for treating various amino acid metabolism disorders .

Chemical Reactions Analysis

SCO-792 (hydrochloride) primarily functions as an inhibitor and does not undergo significant chemical reactions like oxidation, reduction, or substitution. Its primary interaction is with enteropeptidase, where it inhibits the enzyme’s activity. The major product formed from this interaction is the inhibition of gut amino acid intake .

Scientific Research Applications

SCO-792 (hydrochloride) has several scientific research applications:

    Chemistry: Used in medicinal chemistry research to study enteropeptidase inhibition.

    Biology: Investigated for its role in inhibiting gut amino acid intake and its effects on amino acid metabolism.

    Medicine: Potential treatment for amino acid metabolism disorders such as phenylketonuria, maple syrup urine disease, and homocystinuria. .

    Industry: Potential applications in developing new treatments for metabolic and renal diseases.

Mechanism of Action

SCO-792 (hydrochloride) exerts its effects by inhibiting enteropeptidase, a gut-localized enzyme that activates protein digestion events. By inhibiting enteropeptidase, SCO-792 (hydrochloride) prevents the absorption of gut amino acids into the blood, thereby reducing plasma amino acid levels. This mechanism is beneficial for treating amino acid metabolism disorders and improving kidney function .

Comparison with Similar Compounds

SCO-792 (hydrochloride) is unique due to its first-in-class potential as an orally available enteropeptidase inhibitor. Similar compounds include other enteropeptidase inhibitors identified through medicinal chemistry research, but SCO-792 (hydrochloride) stands out due to its novel interactions with enteropeptidase and its lower systemic exposure, which likely mitigates safety concerns .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C22H23ClN4O8

Molecular Weight

506.9 g/mol

IUPAC Name

(2S)-2-[[2-[(3S)-6-[4-(diaminomethylideneamino)benzoyl]oxy-2,3-dihydro-1-benzofuran-3-yl]acetyl]amino]butanedioic acid;hydrochloride

InChI

InChI=1S/C22H22N4O8.ClH/c23-22(24)25-13-3-1-11(2-4-13)21(32)34-14-5-6-15-12(10-33-17(15)8-14)7-18(27)26-16(20(30)31)9-19(28)29;/h1-6,8,12,16H,7,9-10H2,(H,26,27)(H,28,29)(H,30,31)(H4,23,24,25);1H/t12-,16+;/m1./s1

InChI Key

RGNMOWHTLJAMLJ-KKJWGQAZSA-N

Isomeric SMILES

C1[C@H](C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)N[C@@H](CC(=O)O)C(=O)O.Cl

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)OC(=O)C3=CC=C(C=C3)N=C(N)N)CC(=O)NC(CC(=O)O)C(=O)O.Cl

Origin of Product

United States

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